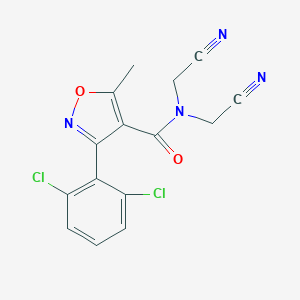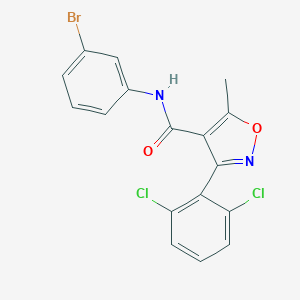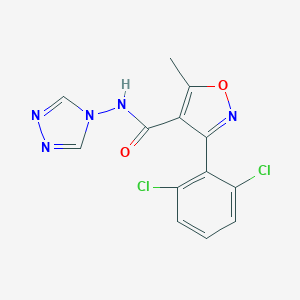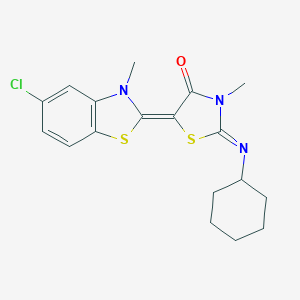![molecular formula C21H14N4O2 B416107 7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B416107.png)
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione is a complex organic compound known for its unique structure and properties. It is commonly referred to as Pigment Yellow 192 and is used as a yellow pigment with a greenish tint .
Vorbereitungsmethoden
The synthesis of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione involves multiple steps, including the formation of the benzimidazole and isoquinoline rings. The reaction conditions typically require high temperatures and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments for coatings, plastics, and inks
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired effect. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione can be compared with other similar compounds, such as:
Pigment Yellow 139: Another yellow pigment with different structural features.
Pigment Yellow 83: Known for its high tinting strength and excellent lightfastness.
Pigment Yellow 151: Used in various industrial applications for its stability and color properties.
The uniqueness of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione lies in its specific molecular structure, which imparts distinct color properties and chemical reactivity .
Eigenschaften
Molekularformel |
C21H14N4O2 |
|---|---|
Molekulargewicht |
354.4g/mol |
IUPAC-Name |
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione |
InChI |
InChI=1S/C21H14N4O2/c1-23-16-9-14-15(10-17(16)24(2)21(23)27)25-19(22-14)12-7-3-5-11-6-4-8-13(18(11)12)20(25)26/h3-10H,1-2H3 |
InChI-Schlüssel |
SWQFKDAVOUQPIF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B416029.png)
![4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE](/img/structure/B416031.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)

![(4-Benzylpiperazin-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B416035.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B416036.png)

![Benzotriazol-1-yl-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-methanone](/img/structure/B416038.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine](/img/structure/B416039.png)
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone](/img/structure/B416040.png)

![3-Ethyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416045.png)
![benzyl 3-[(1,3-thiazol-2-ylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B416047.png)
